4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid
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Overview
Description
4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid is an organic compound with the molecular formula C14H8ClNO3 It is a derivative of benzoic acid, characterized by the presence of a chloro and cyano group on the phenyl ring, and a hydroxyl group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with 4-chloro-3-cyanophenylboronic acid.
Formation of Phenolate Compound: 4-chloro-3-cyanoiodobenzene is reacted with sodium hydroxide to generate the corresponding phenolate compound.
Formation of Phenol Acid: The phenolate is then reacted with boric acid and a catalyst to form the desired phenol acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid undergoes several types of chemical reactions:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the cyano group can be reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the hydroxyl group yields a ketone or aldehyde.
Reduction Products: Reduction of the cyano group yields an amine derivative.
Scientific Research Applications
4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups may play a role in binding to these targets, while the hydroxyl group could be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
4-Chloro-3-cyanophenylboronic acid: Shares the chloro and cyano groups but lacks the hydroxyl group.
4-Chloro-3-cyanophenylacetic acid: Similar structure but with an acetic acid moiety instead of a benzoic acid moiety.
4-Chloro-3-cyanophenylmethanol: Contains a hydroxyl group on the phenyl ring but lacks the benzoic acid moiety.
Uniqueness: 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid is unique due to the combination of functional groups (chloro, cyano, and hydroxyl) on the benzoic acid framework. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-chloro-3-cyanophenyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-12-4-2-8(5-10(12)7-16)9-1-3-11(14(18)19)13(17)6-9/h1-6,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTOYSQFCWRXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690766 |
Source
|
Record name | 4'-Chloro-3'-cyano-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-87-6 |
Source
|
Record name | 4'-Chloro-3'-cyano-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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